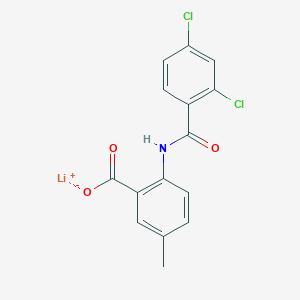![molecular formula C11H15Cl2N3O2 B15309111 methyl2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoatedihydrochloride](/img/structure/B15309111.png)
methyl2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoatedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolo[2,3-b]pyridine core. This can be achieved through a base-mediated cyclization reaction.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the pyrrolo[2,3-b]pyridine core.
Esterification: The final step involves the esterification of the amino group with methyl propanoate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its ability to inhibit specific signaling pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride involves its interaction with specific molecular targets. One of the primary targets is the fibroblast growth factor receptor (FGFR), which plays a crucial role in cell proliferation and differentiation. By inhibiting FGFR, the compound can disrupt signaling pathways involved in tumor growth and progression .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: A parent compound with similar biological activities.
Pyrrolo[1,2-a]pyrazines: Another class of compounds with a different ring fusion pattern but similar biological properties.
3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-pyrrolo[2,3-b]pyridine: A derivative with modifications that enhance its biological activity.
The uniqueness of methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride lies in its specific substitution pattern and its potent inhibitory activity against FGFR, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C11H15Cl2N3O2 |
|---|---|
Molekulargewicht |
292.16 g/mol |
IUPAC-Name |
methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C11H13N3O2.2ClH/c1-16-11(15)9(12)5-7-6-14-10-8(7)3-2-4-13-10;;/h2-4,6,9H,5,12H2,1H3,(H,13,14);2*1H |
InChI-Schlüssel |
NYZQJAQQDVPGKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CNC2=C1C=CC=N2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane,trifluoroaceticacid](/img/structure/B15309028.png)



![4-[(Pyrrolidin-3-yl)methyl]quinoline](/img/structure/B15309072.png)

![3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride](/img/structure/B15309081.png)
![2-[4-(Bromomethyl)phenoxy]pyridine](/img/structure/B15309085.png)






